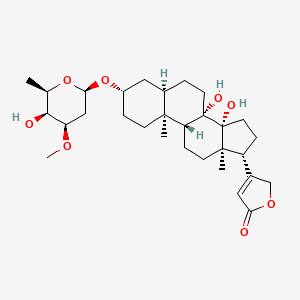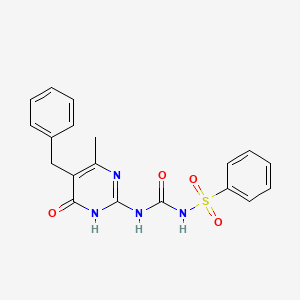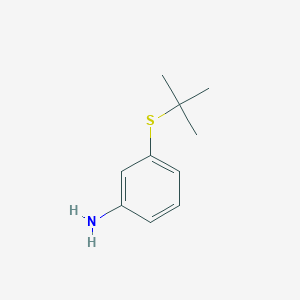
3-(tert-Butylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylsulfanyl)aniline is an organic compound with the molecular formula C10H15NS It is a derivative of aniline where the hydrogen atom at the para position is replaced by a tert-butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)aniline typically involves the introduction of a tert-butylsulfanyl group into an aniline derivative. One common method is the reaction of 3-bromoaniline with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylsulfanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butylsulfanyl)phenol
- 3-(tert-Butylsulfanyl)benzoic acid
- 3-(tert-Butylsulfanyl)benzaldehyde
Uniqueness
3-(tert-Butylsulfanyl)aniline is unique due to the presence of both an aniline group and a tert-butylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The tert-butylsulfanyl group enhances the compound’s stability and lipophilicity, which can be advantageous in various chemical reactions and biological interactions.
Propiedades
Número CAS |
163271-63-4 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
3-tert-butylsulfanylaniline |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3 |
Clave InChI |
QSQKJCKKDFCJFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
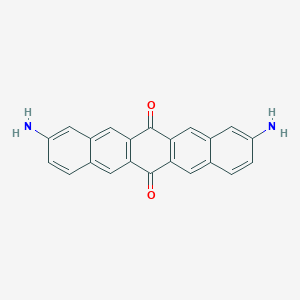
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)
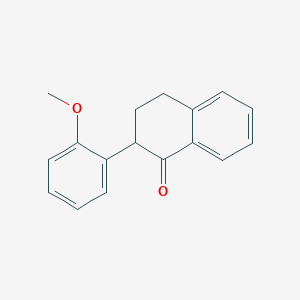
![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)


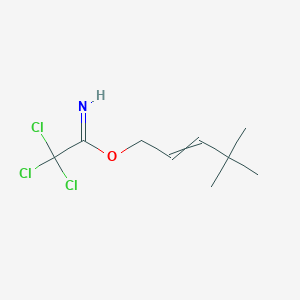
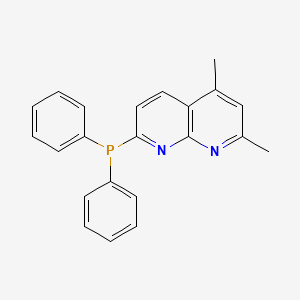
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
